REACTION_CXSMILES
|
OC(CCC[CH2:7][C@H:8]1[C@@H:16]2[C@@H:11]([NH:12][C:13](N2)=O)CS1)=O.C1(=O)N([N:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]2[S:28][S:29]CCC([O-])=O)C(=O)CC1>[Cl-].[Na+].C(O)C>[N:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[S:28][S:29][C:13]1[CH:7]=[CH:8][CH:16]=[CH:11][N:12]=1 |f:2.3|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
|
Name
|
solution
|
Quantity
|
80 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-succinimidyl-3-(2-pyridyldithio)propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1N1C(C=CC=C1)SSCCC(=O)[O-])=O)=O
|
Name
|
SPDP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1N1C(C=CC=C1)SSCCC(=O)[O-])=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the PDP reaction
|
Type
|
CUSTOM
|
Details
|
The solution was dialyzed
|
Type
|
DISTILLATION
|
Details
|
against distilled water
|
Type
|
CUSTOM
|
Details
|
to remove excessive SPDP
|
Type
|
CUSTOM
|
Details
|
by freeze-drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |